Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
The molecular formula of the compound is C23H32N2O4 . The compound is a part of the indole family, which is a significant heterocyclic system in natural products and drugs .Chemical Reactions Analysis
The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Scientific Research Applications
Synthesis of Complex Compounds
- Marine Alkaloid Analogs: A study conducted by Carbone et al. (2013) explored the synthesis of derivatives of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate, which are analogs of the bis-indole alkaloid topsentin. These compounds were evaluated for anticancer activity.
- Spirocyclic Oxindole Analogs: Teng, Zhang, and Mendonça (2006) described an efficient synthesis of spirocyclic oxindole analogs, which are important in medicinal chemistry, utilizing this compound derivatives [Teng et al. (2006)].
Allosteric Modulation in Pharmacology
- Cannabinoid CB1 Receptor Modulation: Price et al. (2005) investigated compounds related to this compound for their potential as allosteric modulators of the cannabinoid CB1 receptor, a novel approach in cannabinoid receptor research [Price et al. (2005)].
Development of Novel Therapeutic Agents
- Antibacterial and Antifungal Properties: Shafi, Rajesh, and Senthilkumar (2021) synthesized new derivatives incorporating the this compound structure, revealing antibacterial and antifungal properties [Shafi et al. (2021)].
- Protein Kinase Inhibitor Intermediates: Hao, Liu, Zhang, and Chen (2011) demonstrated the synthesis of a key intermediate using this compound for producing CP-690550, a potent protein kinase inhibitor, highlighting its potential in drug synthesis [Hao et al. (2011)].
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It is known that the compound is used in the development of bifunctional protein degraders, also known as protacs . These molecules work by binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 2433 , which may influence its pharmacokinetic properties.
Result of Action
As a component of protacs, it may lead to the degradation of specific target proteins, thereby influencing cellular functions .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This interaction highlights its importance in facilitating specific biochemical transformations.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions at the molecular level are essential for its biochemical activity and effectiveness in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function are critical factors to consider in in vitro and in vivo studies. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as potential toxic or adverse effects at high doses. These findings are crucial for determining safe and effective dosage levels for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical factors for its effectiveness in research and therapeutic applications .
Subcellular Localization
This compound’s subcellular localization affects its activity and function
Properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBOLUXYOFKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.